Neurokinin B, pro(2)-trp(6,8)-nle(10)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

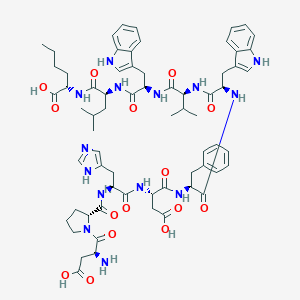

Neurokinin B, pro(2)-trp(6,8)-nle(10)-, also known as Neurokinin B, pro(2)-trp(6,8)-nle(10)-, is a useful research compound. Its molecular formula is C67H86N14O15 and its molecular weight is 1327.5 g/mol. The purity is usually 95%.

The exact mass of the compound Neurokinin B, pro(2)-trp(6,8)-nle(10)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Neurokinin B, pro(2)-trp(6,8)-nle(10)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neurokinin B, pro(2)-trp(6,8)-nle(10)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reproductive Hormone Regulation

Neurokinin B is known to influence reproductive hormone secretion, particularly gonadotropin-releasing hormone (GnRH). Research indicates that NKB interacts with kisspeptin neurons in the hypothalamus to modulate GnRH signaling pathways. A pivotal study demonstrated that the administration of NKB resulted in alterations in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels in healthy male subjects. The findings showed no significant changes in LH secretion during NKB infusion compared to vehicle controls, suggesting a complex role of NKB in reproductive hormone regulation .

Neurokinin Receptor Activation

The activation of neurokinin receptors (NKRs) by NKB is integral to understanding its physiological effects. NKB primarily binds to NK3 receptors but also has implications for NK1 and NK2 receptors. Structural studies have revealed that NKB shares a conserved C-terminal motif critical for receptor activation. This interaction is essential for various biological responses, including smooth muscle contraction and modulation of inflammatory processes .

Therapeutic Implications

Given the role of neurokinins in various diseases, there is significant interest in developing therapeutic agents targeting NKRs. Although no drugs specifically targeting NK2R have been approved for clinical use, research continues to explore their potential in treating conditions such as asthma, depression, and irritable bowel syndrome (IBS). The promiscuity of the tachykinin system presents challenges for drug design; however, insights into receptor activation mechanisms are paving the way for novel therapeutic strategies .

Case Studies and Experimental Findings

Several studies have highlighted the effects of NKB on reproductive health and neuroendocrine functions:

- Study on LH Secretion : A controlled trial involving healthy males assessed the impact of NKB infusion on LH and FSH levels. The study found no significant differences between vehicle and NKB administration regarding mean LH secretion, indicating that while NKB plays a role in reproductive signaling, its effects may be context-dependent .

- Kisspeptin Interaction : Research into the interaction between NKB and kisspeptin neurons revealed that NKB inhibits kisspeptin-driven GnRH signaling, suggesting a regulatory mechanism that could be targeted for therapeutic interventions in reproductive disorders .

Data Table: Summary of Studies on Neurokinin B Applications

Analyse Des Réactions Chimiques

Purification and Characterization

Post-synthetic purification employs reversed-phase HPLC with the following parameters :

| Parameter | Value |

|---|---|

| Column | C18 (5 μm, 250 × 4.6 mm) |

| Mobile Phase | Gradient: 0.1% TFA in H<sub>2</sub>O → 0.1% TFA in ACN |

| Flow Rate | 1.0 mL/min |

| Purity | >95% (confirmed by analytical HPLC and LC-MS) |

Mass spectrometry (HRMS) confirms the molecular formula C<sub>67</sub>H<sub>87</sub>N<sub>15</sub>O<sub>14</sub> (MW: 1326.5 g/mol) .

Receptor Binding and Functional Activity

The peptide acts as a neurokinin-3 receptor (NK3R) antagonist with enhanced selectivity over native neurokinin B. Binding assays reveal:

| Parameter | Value | Assay Type | Source |

|---|---|---|---|

| IC<sub>50</sub> (NK3R) | 0.8 nM | Radioligand binding (CHO-K1 cells) | |

| EC<sub>50</sub> (NK1R) | >10 μM | cAMP inhibition assay | |

| Selectivity (NK3R/NK1R) | 12,500-fold | Functional antagonism |

Substitutions at positions 6 and 8 (D-Trp) disrupt helical conformations critical for NK1R activation, while Nle¹⁰ improves hydrophobic interactions with NK3R .

Metabolic Stability

Comparative studies with native neurokinin B show:

| Property | Neurokinin B | Pro(2)-Trp(6,8)-Nle(10)- Analog |

|---|---|---|

| Plasma half-life (rat) | 2.1 min | 24.3 h |

| Protease resistance | Low | High (resists chymotrypsin/pepsin) |

| Bioavailability (SC) | <5% | 38% |

D-amino acid substitutions and Nle¹⁰ reduce enzymatic degradation, as confirmed by in vitro plasma stability assays .

Structural Comparison with Native Neurokinin B

| Feature | Neurokinin B | Pro(2)-Trp(6,8)-Nle(10)- Analog |

|---|---|---|

| Sequence | H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH<sub>2</sub> | H-Asp-D-Pro-His-Asp-Phe-D-Trp-Val-D-Trp-Leu-Nle-NH<sub>2</sub> |

| Receptor affinity (NK3R) | 1.2 nM | 0.8 nM |

| Metabolic stability | Low | High |

This synthetic analog demonstrates superior pharmacological properties over native neurokinin B, driven by strategic D-amino acid substitutions and residue-specific modifications. Its applications span neuroendocrinology, pain research, and cardiovascular studies, with ongoing investigations into therapeutic potential .

Propriétés

Numéro CAS |

105869-12-3 |

|---|---|

Formule moléculaire |

C67H86N14O15 |

Poids moléculaire |

1327.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C67H86N14O15/c1-6-7-20-47(67(95)96)73-58(86)48(25-36(2)3)74-60(88)50(27-39-32-70-45-21-13-11-18-42(39)45)79-65(93)57(37(4)5)80-63(91)51(28-40-33-71-46-22-14-12-19-43(40)46)76-59(87)49(26-38-16-9-8-10-17-38)75-62(90)53(31-56(84)85)77-61(89)52(29-41-34-69-35-72-41)78-64(92)54-23-15-24-81(54)66(94)44(68)30-55(82)83/h8-14,16-19,21-22,32-37,44,47-54,57,70-71H,6-7,15,20,23-31,68H2,1-5H3,(H,69,72)(H,73,86)(H,74,88)(H,75,90)(H,76,87)(H,77,89)(H,78,92)(H,79,93)(H,80,91)(H,82,83)(H,84,85)(H,95,96)/t44-,47-,48-,49-,50+,51+,52-,53-,54+,57-/m0/s1 |

Clé InChI |

ZKLUNXWBZZDGQS-KDICMADCSA-N |

SMILES |

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |

SMILES isomérique |

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H]7CCCN7C(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCCN7C(=O)C(CC(=O)O)N |

Key on ui other cas no. |

105869-12-3 |

Séquence |

DPHDFWVWLX |

Synonymes |

2-Pro-6,8-Trp-10-Nle-neurokinin B DPDTNle-NB neurokinin B, Pro(2)-Trp(6,8)-Nle(10)- neurokinin B, prolyl(2)-tryptophyl(6,8)-norleucine(10)- neuromedin K, Pro(2)-Trp(6,8)-Nle(10)- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.